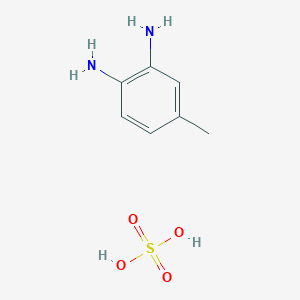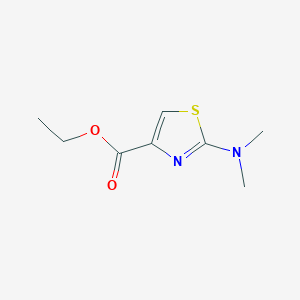![molecular formula C12H12N2OS B1451649 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine CAS No. 64064-36-4](/img/structure/B1451649.png)
5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
Übersicht
Beschreibung
5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease-like symptoms in animal models.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
Research has demonstrated the synthesis and characterization of complexes derived from related ligands showing significant anti-cancer activity. For example, gold (III) and nickel (II) complexes with tetrazole-triazole compounds, which are structurally related to the query compound, have been synthesized and shown to exhibit cytotoxic effects against breast cancer cell lines. This suggests potential applications in developing new cancer therapies (Ghani & Alabdali, 2022).
Antiulcer Activity
Compounds with a similar structural motif have been synthesized and evaluated for their antiulcer activity. The modification of these compounds, particularly through methoxy substitution, has been found to enhance their antiulcer potential, indicating their use in designing new treatments for ulcerative conditions (Subudhi, Panda, & Bhatta, 2009).
Aromatic Transformation
Studies on the aromatic transformation of dihydropyridines into pyridines under specific conditions have revealed insights into the synthesis and reactivity of these compounds. Such transformations underscore the versatility of pyridine derivatives in organic synthesis, providing pathways for creating novel compounds with varied biological activities (Nedolya et al., 2015).
Chemiluminescence
The study of sulfanyl-substituted bicyclic dioxetanes has revealed base-induced chemiluminescence properties. These findings could have implications for the development of novel chemiluminescent materials for sensors and imaging applications, highlighting the potential utility of sulfanyl-substituted pyridine derivatives in material science (Watanabe et al., 2010).
Fluorescent Sensors
A water-soluble, small molecular weight fluorescent probe based on a pyridine-pyridone scaffold for detecting Zn2+ has been developed, indicating the utility of pyridine derivatives in creating sensitive and selective sensors for metal ions. This application is crucial for environmental monitoring, biological research, and medical diagnostics (Hagimori et al., 2011).
Eigenschaften
IUPAC Name |
5-(3-methoxyphenyl)sulfanylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-9-3-2-4-10(7-9)16-11-5-6-12(13)14-8-11/h2-8H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAQKPHNTPUHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



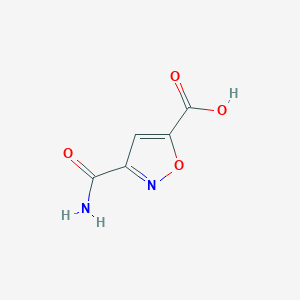
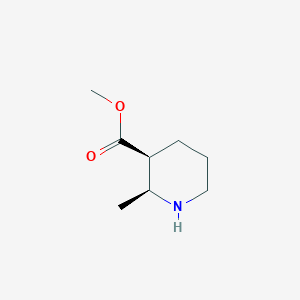
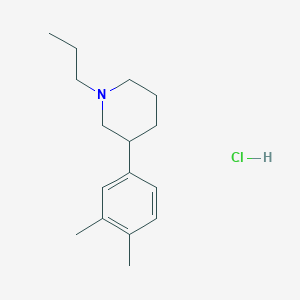
![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)
![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)


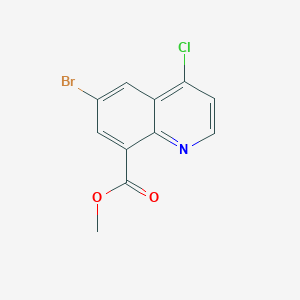
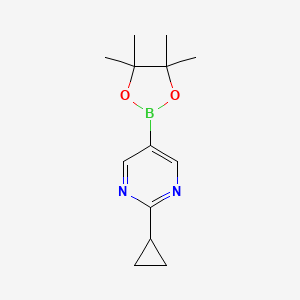
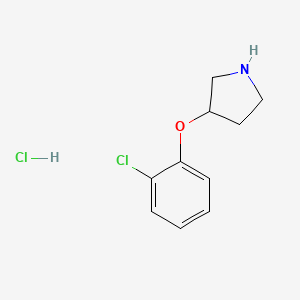

![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)
